3-Formyl-4-iodobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formyl-4-iodobenzonitrile: is an organic compound with the molecular formula C8H4INO . It is a derivative of benzonitrile, where the benzene ring is substituted with a formyl group at the third position and an iodine atom at the fourth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Formyl-4-iodobenzonitrile can be synthesized through several methods. One common approach involves the iodination of 3-formylbenzonitrile using iodine and a suitable oxidizing agent. Another method includes the formylation of 4-iodobenzonitrile using formylating agents such as Vilsmeier-Haack reagent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Formyl-4-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Products: Various substituted benzonitriles depending on the reagents used.
Oxidation Products: 3-Formyl-4-iodobenzoic acid.
Reduction Products: 3-Hydroxymethyl-4-iodobenzonitrile.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Formyl-4-iodobenzonitrile is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions .
Biology and Medicine: In medicinal chemistry, it serves as a building block for the synthesis of potential pharmaceutical agents. Its derivatives have shown biological activity and are being investigated for their therapeutic potential .
Industry: The compound is used in the production of advanced materials and specialty chemicals. Its unique reactivity makes it valuable in the development of new industrial processes .
Wirkmechanismus
The mechanism of action of 3-formyl-4-iodobenzonitrile involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules . The pathways involved may include enzyme inhibition or activation, depending on the specific structure of the derivative .
Vergleich Mit ähnlichen Verbindungen
4-Iodobenzonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
3-Fluorobenzonitrile: Substitutes iodine with fluorine, resulting in different reactivity and applications.
Uniqueness: 3-Formyl-4-iodobenzonitrile is unique due to the presence of both formyl and iodine substituents, which confer distinct reactivity patterns. This dual functionality allows for versatile applications in synthetic chemistry and potential biological activity .
Eigenschaften
Molekularformel |
C8H4INO |
---|---|
Molekulargewicht |
257.03 g/mol |
IUPAC-Name |
3-formyl-4-iodobenzonitrile |
InChI |
InChI=1S/C8H4INO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,5H |
InChI-Schlüssel |
TZELPNPQXHTCJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C#N)C=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.